4-(4-Bromophenyl)-1,3-dithiol-2-one
Description
4-(4-Bromophenyl)-1,3-dithiol-2-one is a sulfur-containing heterocyclic compound characterized by a 1,3-dithiol-2-one core substituted with a para-bromophenyl group. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry for applications such as organic electronics or as a precursor in synthesis .
Properties
CAS No. |
42574-14-1 |
|---|---|
Molecular Formula |
C9H5BrOS2 |
Molecular Weight |
273.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C9H5BrOS2/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H |
InChI Key |
TUXGPCOOJPVSRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=O)S2)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)S2)Br |
Other CAS No. |
42574-14-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include compounds with variations in the heterocyclic core, substituent positions, or bromine substitution patterns (Table 1).
Table 1: Structural Comparison of 4-(4-Bromophenyl)-1,3-dithiol-2-one and Analogous Compounds
Key Observations :
- Heterocyclic Core : Dithiolones (two sulfur atoms) exhibit greater electron-withdrawing effects compared to imidazolones or dioxanes, influencing reactivity in cross-coupling reactions .
- Substituent Position : Para-bromophenyl substitution in the target compound minimizes steric hindrance compared to ortho-substituted analogs (e.g., 4-(2-bromophenyl)-imidazol-2-one), enhancing planar molecular stacking .
- Functional Groups : Thiol (-SH) or sulfanyl (-S-) groups in analogs (e.g., triazole-thiols) enable nucleophilic substitution or metal coordination, whereas the dithiolone’s carbonyl group may participate in hydrogen bonding .
Spectroscopic Properties
IR and NMR data highlight distinctions in functional groups and electronic environments (Table 2).
Table 2: Spectroscopic Comparison
Key Observations :
- The dithiolone’s C=C stretch at 1688 cm⁻¹ () contrasts with triazole-thiols’ S-H stretches (~2550 cm⁻¹), reflecting differences in bond order and conjugation .
- In ¹H NMR, para-bromophenyl protons resonate at δ 7.3–7.6 due to deshielding by bromine, whereas ortho-substituted analogs show more complex splitting patterns .
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